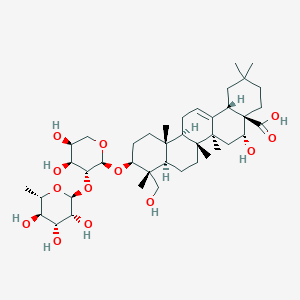
Glykosid L-F2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Glycoside L-F2 is a complex organic molecule with a highly intricate structure. This compound belongs to the class of iridoid monoterpenoids, which are known for their diverse biological activities and presence in various plants .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of natural product-based pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Glycoside L-F2, also known as (4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, is a member of the glycoside hydrolase family . The primary targets of this compound are complex polysaccharides, which it breaks down into simpler sugars .
Mode of Action
The compound interacts with its targets by breaking down glycosidic bonds, a process that involves two enzymic residues . This interaction results in the transformation of complex polysaccharides into simpler sugars .
Biochemical Pathways
The action of Glycoside L-F2 affects the biochemical pathways involved in the breakdown, biosynthesis, or modification of lignocellulose . The compound’s enzymatic activity contributes to the degradation of abundant natural biomass into fermentable sugars or other intermediates .
Pharmacokinetics
It is known that the physicochemical properties of a drug-like molecule, such as glycoside l-f2, can influence its bioavailability
Result of Action
The molecular and cellular effects of Glycoside L-F2’s action are primarily related to the breakdown of complex polysaccharides. By breaking down these polysaccharides into simpler sugars, the compound facilitates the utilization of these sugars for various biological processes .
Action Environment
The action, efficacy, and stability of Glycoside L-F2 can be influenced by various environmental factors. For instance, the presence of other enzymes, pH levels, and temperature can affect the compound’s activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core iridoid structure and subsequent functionalization. The synthetic route typically starts with the cyclization of a suitable precursor to form the cyclopentane ring fused to a six-membered oxygen heterocycle. This is followed by various oxidation, reduction, and substitution reactions to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the iridoid monoterpenoid core. These microorganisms can be optimized to carry out specific reactions, making the production process more efficient and sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), Organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can have different biological activities and properties.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other iridoid monoterpenoids, such as:
Iridomyrmecin: A defensive chemical produced by ants.
Oleuropein: Found in olive leaves, known for its antioxidant properties.
Amarogentin: A bitter compound found in gentian plants.
Eigenschaften
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-28(45)30(47)31(48)33(52-20)54-32-29(46)23(43)18-51-34(32)53-27-11-12-37(4)24(38(27,5)19-42)10-13-39(6)25(37)9-8-21-22-16-36(2,3)14-15-41(22,35(49)50)26(44)17-40(21,39)7/h8,20,22-34,42-48H,9-19H2,1-7H3,(H,49,50)/t20-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRCLQVFCBYALB-XMQPJTDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
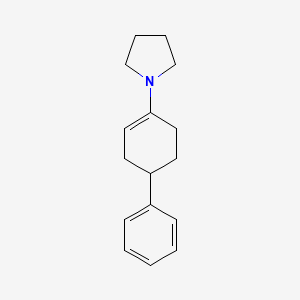

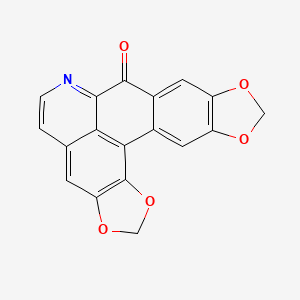


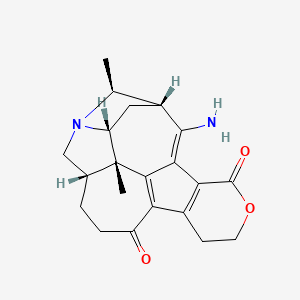
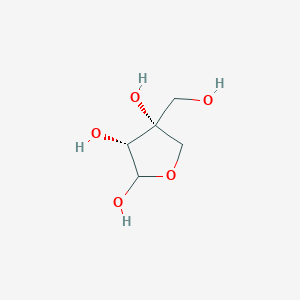

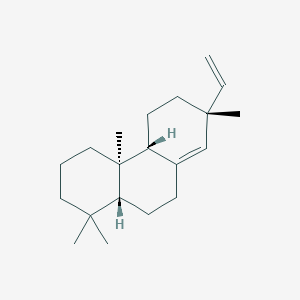
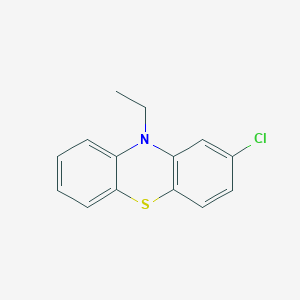
![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)
![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)
![(5R,6S)-3-(2-acetamidoethylsulfinyl)-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254173.png)
![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)
